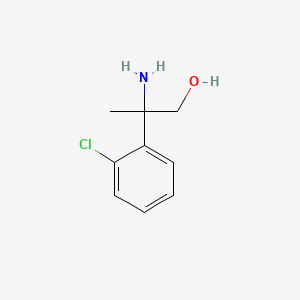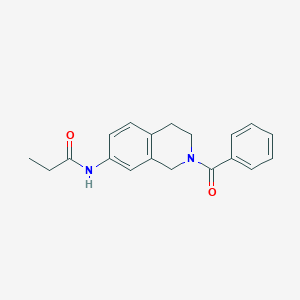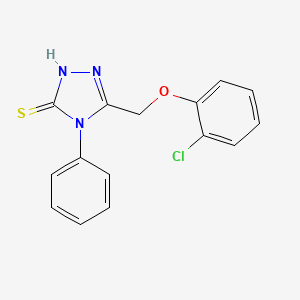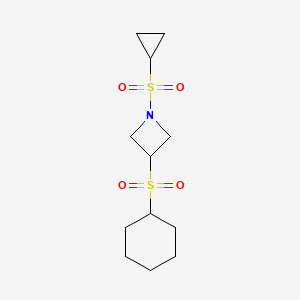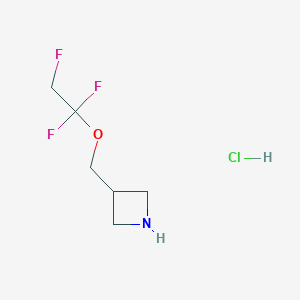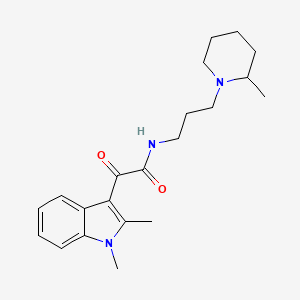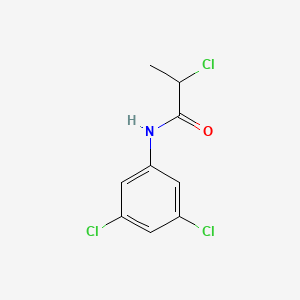
4-(2-氯苯氧基)-3-硝基苯甲醛肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chlorophenoxy group, a nitro group, and an oxime functional group attached to a benzene ring
科学研究应用
4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Agrochemicals: It serves as a precursor for the synthesis of fungicides and herbicides.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
作用机制
Target of Action
Similar compounds such as penta-1,4-diene-3-one oxime ether derivatives have shown significant antiviral activity against the tobacco mosaic virus (tmv) . Another compound, CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid, has been shown to inhibit TMEM206 mediated currents .
Mode of Action
For instance, CBA specifically inhibits TMEM206 at low pH .
Biochemical Pathways
For example, CBA inhibits TMEM206, which conducts Cl− ions across plasma and vesicular membranes .
Pharmacokinetics
It is known that cba is a small molecule inhibitor of tmem206 with an ic50 of 955 µM at low pH .
Result of Action
For instance, some penta-1,4-diene-3-one oxime ether derivatives exhibited remarkable antiviral activities against TMV .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime typically involves multiple steps. One common synthetic route starts with the nitration of 2-chlorophenol to produce 2-chloro-4-nitrophenol. This intermediate is then subjected to a formylation reaction to introduce the aldehyde group, resulting in 4-(2-chlorophenoxy)-3-nitrobenzaldehyde. Finally, the aldehyde is converted to the oxime by reacting with hydroxylamine hydrochloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenoxy derivatives
相似化合物的比较
Similar Compounds
4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid: Similar in structure but with an acetamido group instead of an oxime group.
N-(3,4-dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide: Contains a hydrazide group instead of an oxime group.
Uniqueness
4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
属性
IUPAC Name |
(NE)-N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-10-3-1-2-4-12(10)20-13-6-5-9(8-15-17)7-11(13)16(18)19/h1-8,17H/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOPKSXAQGYWPU-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]methanimine](/img/structure/B2588895.png)
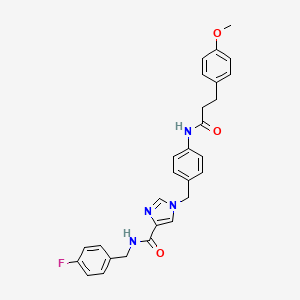

![3-(4-ethoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2588900.png)
![2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B2588902.png)
